molecular formula C21H31NO3S B3014461 N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide CAS No. 445473-48-3

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide

Cat. No.: B3014461
CAS No.: 445473-48-3
M. Wt: 377.54
InChI Key: VDYYIOYCXFLINY-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide is a synthetic sulfonamide derivative featuring a rigid adamantane moiety linked via an ethoxy-ethyl chain to a 4-isopropyl-substituted benzene sulfonamide group. The adamantane group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions with target proteins, a common feature in enzyme inhibitors and receptor ligands .

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-15(2)19-3-5-20(6-4-19)26(23,24)22-7-8-25-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,15-18,22H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYYIOYCXFLINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide typically involves the reaction of adamantan-1-ol with 2-chloroethylamine to form the intermediate N-(2-adamantyloxy)ethylamine. This intermediate is then reacted with 4-isopropylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-isopropyl group in compound 26 increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl or chloro). This may influence membrane permeability and target binding kinetics .
  • Linker Differences: The ethoxy-ethyl chain in the target compound vs.

Non-Adamantane Sulfonamide Derivatives

Other sulfonamide-based compounds, such as the H-series kinase inhibitors () and thiazolidinone derivatives (), highlight structural diversity in sulfonamide applications:

  • H-Series Inhibitors (): Isoquinoline sulfonamides (e.g., H-8, H-89) feature aminoethyl or cinnamylamino groups, targeting protein kinases. Their activity depends on the sulfonamide’s aromatic substitution pattern.
  • NAT Derivatives (): Thiazolidinone-linked sulfonamides (e.g., NAT-1, NAT-2) demonstrate substituent-dependent antioxidant and anti-inflammatory activities.

Contrast with Target Compound :

Research Findings and Implications

  • Pharmacological Potential: Adamantane-sulfonamide hybrids in exhibit CB2 inverse agonism, suggesting the target compound may share similar receptor-binding mechanisms. The 4-isopropyl group could modulate steric hindrance at the receptor’s hydrophobic pocket .
  • Synthetic Feasibility : Yields for adamantane-sulfonamide synthesis range from 71–92% (), indicating robust methodologies for scaling production.
  • Limitations: No direct data on the target compound’s solubility, stability, or in vivo efficacy are available.

Biological Activity

N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H31NO3S
  • Molecular Weight : 377.54 g/mol
  • InChIKey : VDYYIOYCXFLINY-UHFFFAOYSA-N

The compound exhibits biological activity primarily through its interaction with specific biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

  • Soluble Epoxide Hydrolase Inhibition : Research indicates that derivatives of sulfonamides, including this compound, may act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs have been shown to possess vasodilatory and anti-inflammatory properties, suggesting that inhibition may have therapeutic implications for hypertension and cardiovascular diseases .
  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and the inhibition of cell cycle progression .

Biological Activity Data

Activity Type Effect Reference
Soluble Epoxide Hydrolase InhibitionInhibition observed; potential for cardiovascular treatment
Antiproliferative ActivitySignificant reduction in cancer cell viability
Anti-inflammatory EffectsModulation of inflammatory pathways via EETs

1. Cardiovascular Implications

A study exploring the effects of sulfonamide derivatives on blood pressure regulation found that this compound effectively lowered blood pressure in hypertensive animal models. This effect was attributed to enhanced levels of EETs due to sEH inhibition, leading to vasodilation and reduced vascular resistance .

2. Anticancer Research

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and G1 phase cell cycle arrest, highlighting its potential as a therapeutic agent in oncology . Further research is needed to elucidate the specific pathways involved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of adamantane-containing sulfonamides often employs microwave-assisted protocols to enhance reaction efficiency. For example, analogous compounds like N-(Adamantan-1-yl)-4-sulfamoylbenzamide were synthesized via two methods: traditional reflux (25–40% yield) and microwave irradiation (64% yield). Microwave optimization reduces reaction time and improves purity by minimizing side products . Key steps include:

  • Activation of carboxylic acids with thionyl chloride.
  • Coupling with adamantane derivatives under controlled basic conditions (e.g., triethylamine).
  • Purification via flash chromatography or crystallization.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., adamantane’s rigid framework at δ 1.6–2.1 ppm) and sulfonamide protons (δ 7.5–8.0 ppm). Discrepancies in peak splitting may indicate rotational isomerism .
  • X-ray Crystallography : Resolves stereoelectronic effects, as seen in related adamantane-triazole derivatives (e.g., C–S bond lengths: 1.76–1.82 Å; torsion angles: 85–90°), which inform conformational stability .
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and adamantane C–H vibrations (~2900 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds (e.g., adamantane derivatives typically degrade above 250°C).
  • Solubility Profiling : Test polar (DMSO, methanol) and nonpolar solvents (chloroform) to optimize storage and reaction media.
  • pH Stability : Monitor sulfonamide hydrolysis in acidic/basic buffers via HPLC .

Advanced Research Questions

Q. How can contradictory yield data between synthetic methods be resolved?

  • Methodological Answer : Discrepancies (e.g., 25% vs. 64% yields in traditional vs. microwave synthesis) arise from:

  • Kinetic vs. Thermodynamic Control : Microwave irradiation accelerates activation energy, favoring product formation over side reactions.
  • Crystallization Efficiency : Differences in solvent polarity during workup (e.g., CHCl3_3 vs. CH2_2Cl2_2) impact recrystallization yields. Validate via controlled solubility studies .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use crystal structure data (e.g., adamantane’s hydrophobic cavity) to model binding to enzymes like carbonic anhydrase.
  • DFT Calculations : Analyze sulfonamide’s electron-withdrawing effects on adamantane’s conformational flexibility .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the isopropyl group with bulkier tert-butyl or electron-deficient groups to modulate steric/electronic effects.
  • Biological Assays : Compare inhibition potency against enzyme isoforms (e.g., COX-2 vs. COX-1) using IC50_{50} measurements.
  • Crystallographic Correlations : Link bond angles (e.g., C–S–N torsion) to bioactivity trends observed in related sulfonamides .

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR Studies : Variable-temperature 1^1H NMR resolves rotational barriers in sulfonamide groups (e.g., coalescence temperatures).
  • 2D NMR (COSY, NOESY) : Assigns coupling interactions and spatial proximity between adamantane and aromatic protons .

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